![molecular formula C20H19ClO3 B2465886 4-(3-(3-Chlorophenyl)acryloyl)phenyl pivalate CAS No. 298216-01-0](/img/structure/B2465886.png)
4-(3-(3-Chlorophenyl)acryloyl)phenyl pivalate
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Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C20H19ClO3 . The average mass is 342.816 Da and the monoisotopic mass is 342.102264 Da .Physical And Chemical Properties Analysis
The molecular weight of “4-(3-(3-Chlorophenyl)acryloyl)phenyl pivalate” is 342.82. For more detailed physical and chemical properties, you may need to refer to specific databases or resources .Scientific Research Applications
- Application : Researchers have synthesized 3-(3-(4-chlorophenyl)acryloyl)-2H-chromen-2-one (the compound ) using conventional and microwave-assisted methods. The synthesis involves condensation of salicyaldehyde with ethyl acetate in the presence of Zn[(L)-Proline]₂ as a green catalyst. The resulting coumarin derivative has potential applications in drug development .
- Application : Zn[(L)-Proline]₂, used as a catalyst in the synthesis of the compound, demonstrates eco-friendliness, reusability, and cost-effectiveness. It promotes Pechmann condensation reactions, making it valuable for sustainable synthesis .
- Application : Investigating the antimicrobial potential of 3-(3-(4-chlorophenyl)acryloyl)-2H-chromen-2-one could lead to novel antibacterial agents. Researchers can explore its effects against specific bacterial strains .
Coumarin Derivatives Synthesis
Green Synthesis Catalyst
Antibacterial Properties
Biodegradable Materials
Safety and Hazards
properties
IUPAC Name |
[4-[(E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl] 2,2-dimethylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClO3/c1-20(2,3)19(23)24-17-10-8-15(9-11-17)18(22)12-7-14-5-4-6-16(21)13-14/h4-13H,1-3H3/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPALWHXSONULHH-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(3-Chlorophenyl)acryloyl)phenyl pivalate |
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